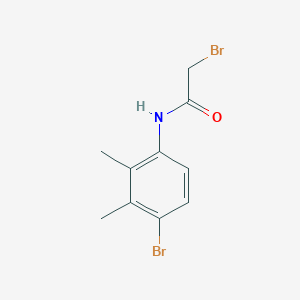

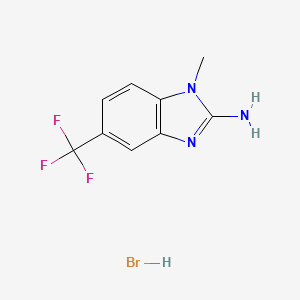

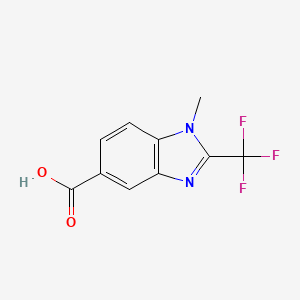

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide

Overview

Description

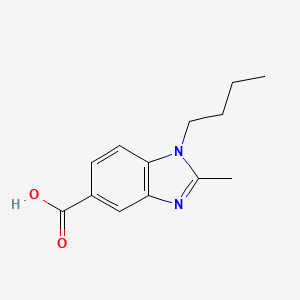

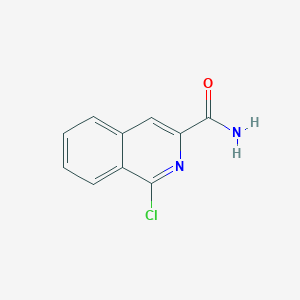

The compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure, featuring a fusion of benzene and imidazole, is present in various important drugs and other useful compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives generally consists of a fused ring of benzene and imidazole . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecules .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives can vary widely depending on the substituents present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the substituents present in the molecule .Scientific Research Applications

DNA Interaction and Fluorescent Staining

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, a derivative of benzimidazole, is known for its capacity to interact with DNA. Specifically, compounds like Hoechst 33258, a bis-benzimidazole, bind strongly to the minor groove of double-stranded B-DNA, particularly favoring AT-rich sequences. This interaction is crucial for its application as a fluorescent DNA stain, providing valuable insights in cell biology, especially for chromosome and nuclear staining and the analysis of nuclear DNA content in plant cells. Moreover, Hoechst derivatives are utilized as radioprotectors and topoisomerase inhibitors, serving as a foundation for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Chemical Synthesis and Analysis

The synthesis and analysis of benzimidazole derivatives, like 1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, are crucial in medicinal chemistry due to their significant biological activities. These compounds are synthesized and analyzed using advanced techniques such as liquid and gas chromatography coupled with various detection methods. The accurate quantitative and qualitative analysis of these compounds and their metabolites in biological matrices, foodstuff, and beverages is vital for studying their biological effects and understanding individual exposures. The development of sensitive, selective analytical methods has made significant progress, allowing for the identification and quantification of these compounds and their metabolites in various matrices (Teunissen et al., 2010).

Biological Activities and Drug Development

Benzimidazole derivatives exhibit a wide range of pharmacological activities and are considered important pharmacophores in medicinal chemistry. Their involvement in biological activities such as antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects makes them critical components in the medical sector. The structural diversity achieved by modifying their composition has led to the development of novel therapeutic agents with increased efficacy and lower toxicity. Synthesis methodologies and the biological activities of newly synthesized benzimidazole derivatives are of paramount importance in drug development and pharmaceutical applications (Vasuki et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)benzimidazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3.BrH/c1-15-7-3-2-5(9(10,11)12)4-6(7)14-8(15)13;/h2-4H,1H3,(H2,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDWPFVJDSLMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676302 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide | |

CAS RN |

945023-32-5 | |

| Record name | 1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-Hydroxy-3-[2-(propan-2-yloxy)ethoxy]propyl}(methyl)amine](/img/structure/B1372360.png)

![6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1372366.png)